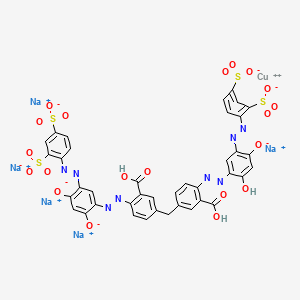
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium is a complex compound that belongs to the class of cuprates. Cuprates are compounds that contain copper atoms in an anionic state. This particular compound is characterized by its intricate structure, which includes multiple azo groups and carboxylic acid functionalities. Cuprates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium typically involves the reaction of copper salts with azo compounds under controlled conditions. The reaction conditions often include specific pH levels, temperatures, and the presence of catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The azo groups in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions may result in the replacement of azo groups with other functional groups.
Scientific Research Applications
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a catalyst or therapeutic agent.
Comparison with Similar Compounds
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium can be compared with other similar compounds, such as:
Tetrachloridocuprate(II): An anionic coordination complex with copper in an oxidation state of +2.
Dimethylcuprate(I): An organocopper compound with copper in an oxidation state of +1.
Yttrium barium copper oxide: A high-temperature superconducting material.
The uniqueness of this compound lies in its complex structure and diverse functional groups, which confer unique reactivity and applications compared to other cuprates.
Properties
CAS No. |
73297-25-3 |
|---|---|
Molecular Formula |
C39H21CuN8Na5O20S4 |
Molecular Weight |
1228.4 g/mol |
IUPAC Name |
copper;pentasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C39H28N8O20S4.Cu.5Na/c48-32-16-34(50)30(46-42-26-7-3-20(68(56,57)58)12-36(26)70(62,63)64)14-28(32)44-40-24-5-1-18(10-22(24)38(52)53)9-19-2-6-25(23(11-19)39(54)55)41-45-29-15-31(35(51)17-33(29)49)47-43-27-8-4-21(69(59,60)61)13-37(27)71(65,66)67;;;;;;/h1-8,10-17,48-51H,9H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;;/q;+2;5*+1/p-7 |
InChI Key |
NFTFRLGDZQQQCP-UHFFFAOYSA-G |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3[O-])[O-])N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O)C(=O)O)N=NC5=CC(=C(C=C5O)[O-])N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




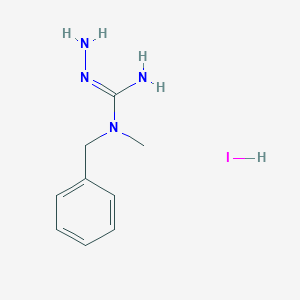
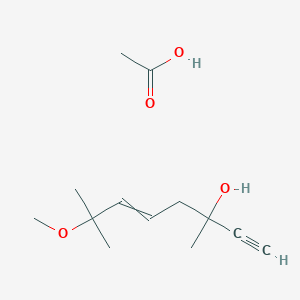
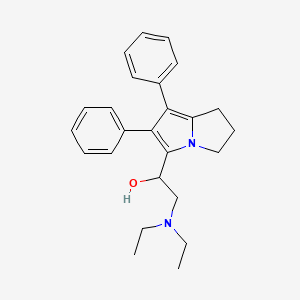
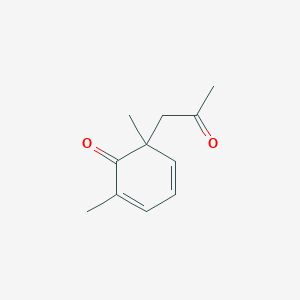
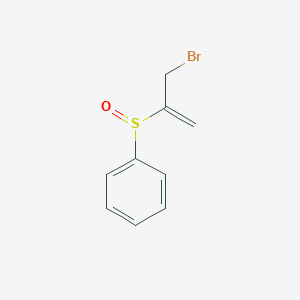
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
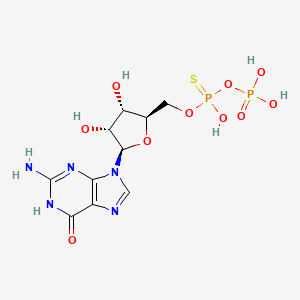
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
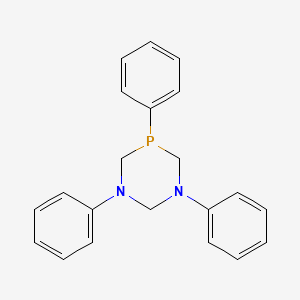


![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
